7-Bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Overview
Description
7-Bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: is a heterocyclic compound with the molecular formula C8H2BrClFNO3 and a molecular weight of 294.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoxazine ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines and halogenated benzoyl chlorides.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzoxazine ring. This is usually achieved through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization and Ring-Opening: The benzoxazine ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and amines are commonly used for nucleophilic substitution reactions.
Oxidizing Agents: Agents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
7-Bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: The compound can bind to cellular receptors, modulating their activity and affecting cellular functions.
Induce Cellular Responses: It can induce cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin hydrochloride.
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Used in the preparation of Abemaciclib, a kinase inhibitor for breast cancer treatment.
Uniqueness
7-Bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to its specific halogenation pattern and the presence of the benzoxazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H2BrClFNO3 |
---|---|
Molecular Weight |
294.46 g/mol |
IUPAC Name |
7-bromo-6-chloro-8-fluoro-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H2BrClFNO3/c9-4-3(10)1-2-6(5(4)11)12-8(14)15-7(2)13/h1H,(H,12,14) |
InChI Key |
RYZIWLXWXYKNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)NC(=O)OC2=O |
Origin of Product |
United States |
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